molecular formula C16H22ClNO B564969 N-Formyl N,N-Didesmethyl Sibutramine-d6 CAS No. 1185163-48-7

N-Formyl N,N-Didesmethyl Sibutramine-d6

Cat. No.: B564969
CAS No.: 1185163-48-7
M. Wt: 285.845
InChI Key: IYVDPOSYKKHSFG-QYDDHRNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl N,N-Didesmethyl Sibutramine-d6 (CAS 1185163-48-7) is a deuterium-labeled analogue of a key sibutramine metabolite. Sibutramine itself is a serotonin–norepinephrine reuptake inhibitor (SNRI) that was previously used as an appetite suppressant for the treatment of obesity . The compound is supplied as a white to off-white solid and should be stored at 2-8°C . This chemical serves as a crucial stable isotope-labeled internal standard in quantitative analytical techniques such as LC-MS and GC-MS. Its primary research application is in the field of pharmaceutical analysis for the development and validation of analytical methods . By using this deuterated standard, researchers can achieve highly accurate and precise quantification of sibutramine and its metabolites in various matrices, correcting for losses during sample preparation and ion suppression effects during mass spectrometric analysis. This is essential for studying the drug's metabolic fate, as sibutramine is a prodrug that undergoes extensive hepatic metabolism via CYP3A4 to form active desmethyl and didesmethyl metabolites . Furthermore, this labeled standard is indispensable for Quality Control (QC) applications in pharmaceutical development, including the support of Abbreviated New Drug Applications (ANDA) . It is also a critical tool for monitoring pharmaceutical impurities and ensuring drug safety profiles. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1185163-48-7

Molecular Formula

C16H22ClNO

Molecular Weight

285.845

IUPAC Name

N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide

InChI

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2

InChI Key

IYVDPOSYKKHSFG-QYDDHRNTSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O

Synonyms

{N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide

Origin of Product

United States

Synthetic Methodologies and Rigorous Chemical Characterization of Deuterated Sibutramine Metabolites

Strategies for the Targeted Synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6 (B562355)

The synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6 is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and isotopic enrichment. While specific synthetic routes for the d6 variant are often proprietary, the general approach can be inferred from the synthesis of sibutramine (B127822) and its non-deuterated metabolites.

A plausible synthetic pathway would likely begin with a deuterated precursor of the cyclobutane (B1203170) ring or the isobutylamine (B53898) side chain. Key reactions in the synthesis of sibutramine and its analogs include Grignard reactions and reductive amination steps. rsc.org For instance, the synthesis of sibutramine itself has been described involving a tandem Grignard-reduction reaction on 1-(4-chlorophenyl)cyclobutanecarbonitrile. rsc.org

To introduce the formyl group in this compound, a formylating agent would be used to react with the secondary amine of the N,N-didesmethyl sibutramine-d6 precursor. The introduction of deuterium (B1214612) atoms at specific positions (d6) is a critical step, often achieved by using deuterated reagents such as lithium aluminum deuteride (B1239839) (LAD) or sodium borodeuteride (NaBD4) during reductive steps, or by starting with deuterated building blocks. The precise placement of the six deuterium atoms is essential for its function as an internal standard.

Research into Isotopic Labeling Efficacy and Deuterium Atom Specificity within Sibutramine Metabolite Structures

Isotopic labeling with deuterium is a widely used technique in drug metabolism studies to create internal standards for mass spectrometry-based quantification. The efficacy of this labeling lies in the mass difference between the deuterated and non-deuterated compounds, which allows for their distinct detection and accurate quantification of the analyte of interest.

For sibutramine metabolites, various deuterated standards have been developed, including those with d7 and d6 labels. pharmaffiliates.com The choice of the number and position of deuterium atoms is critical to ensure the stability of the label and to avoid isotopic effects that could alter the physicochemical properties of the molecule. The "d6" in this compound signifies the presence of six deuterium atoms. The specific placement of these atoms is designed to be at positions that are not susceptible to metabolic exchange, ensuring the integrity of the labeled standard throughout the analytical process.

Research in this area focuses on developing robust and reliable methods for introducing deuterium atoms into the molecule without compromising its structural integrity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the exact location and number of deuterium atoms in the final product.

Scholarly Investigations into Impurity Profiling and Reference Standard Development for Sibutramine and its Derivatives

The development of pure and well-characterized reference standards is fundamental for the accurate analysis of drugs and their metabolites in various matrices. This is particularly important for regulatory purposes and in clinical and forensic toxicology.

Development of High Purity Reference Materials for Analytical Standardization

High-purity reference materials for sibutramine and its metabolites are essential for the validation of analytical methods and for ensuring the accuracy and comparability of results between different laboratories. nih.govlgcstandards.com Organizations like LGC Standards and SynZeal supply a range of sibutramine-related reference standards, including impurities and stable isotope-labeled compounds. lgcstandards.comsynzeal.com These standards are produced under stringent quality control measures, often in accordance with ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com

The development of these standards involves rigorous purification techniques, such as chromatography, to remove any impurities. The final product is then extensively characterized using a variety of analytical methods, including HPLC, GC-MS, and NMR, to confirm its identity and purity. spectroscopyonline.comijmps.org The availability of these certified reference materials allows for the development and validation of sensitive and specific analytical methods for the detection and quantification of sibutramine and its metabolites. nih.govresearchgate.net

Table 1: Analytical Techniques for Sibutramine Analysis

Analytical TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Quantification in pharmaceutical capsules and dietary supplements. researchgate.netmyfoodresearch.com researchgate.netmyfoodresearch.com
Gas Chromatography-Mass Spectrometry (GC-MS)Detection in dietary supplements and identification of metabolites in urine. researchgate.netnih.gov researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification of sibutramine and its metabolites in human plasma. nih.gov nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)Detection in dietary supplements. researchgate.net researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS)Detection of unlabeled sibutramine in dietary supplements. spectroscopyonline.com spectroscopyonline.com

Characterization of Synthetic Byproducts and Structurally Related Analogs in Metabolite Synthesis

During the synthesis of complex molecules like this compound, the formation of byproducts and structurally related analogs is a common occurrence. The identification and characterization of these impurities are crucial for ensuring the quality and safety of the final product, especially when it is intended for use as a reference standard.

Impurity profiling involves the use of high-resolution analytical techniques to detect, identify, and quantify any unintended substances in the synthetic mixture. These impurities can arise from various sources, including starting materials, reagents, and side reactions. The structural elucidation of these byproducts often requires a combination of spectroscopic techniques, such as mass spectrometry and NMR.

For sibutramine and its derivatives, a number of potential impurities and analogs have been identified. These can include isomers, incompletely reacted intermediates, and products of side reactions. The thorough characterization of these impurities is essential for developing robust manufacturing processes and for setting appropriate specifications for the final product.

Applications in Preclinical and in Vitro Drug Metabolism Research

Investigation of Enzymatic Pathways Involved in Sibutramine (B127822) Metabolite Formation

The metabolism of sibutramine is a multi-step process involving several key enzymatic reactions, primarily occurring in the liver. Research has focused on identifying the specific enzymes responsible for transforming the parent drug into its various metabolites.

Sibutramine undergoes extensive first-pass metabolism, with N-demethylation being the principal initial pathway. nih.govnih.gov This process, mediated by cytochrome P450 (CYP) isoenzymes, leads to the formation of two major pharmacologically active metabolites: N-mono-desmethylsibutramine (M1) and N,N-di-desmethylsibutramine (M2). nih.gov Studies using human liver microsomes and recombinant CYP isoforms have identified several key enzymes involved in these transformations.

CYP3A4: This is the principal isoenzyme responsible for the initial N-demethylation of sibutramine to form M1. nih.govfda.gov

CYP2B6 and CYP2C19: These enzymes are also significantly involved in the metabolism of sibutramine, contributing to both the first demethylation step (formation of M1) and the second demethylation step (conversion of M1 to M2). nih.gov

Research has revealed a notable enantioselectivity in these metabolic processes. For instance, CYP2B6 metabolizes the S-enantiomer of M1 to M2 more rapidly than the R-enantiomer, while CYP2C19 shows the opposite preference. nih.gov Furthermore, sibutramine itself has been identified as a potent and selective competitive inhibitor of CYP2B6. nih.gov

While N-demethylation and subsequent hydroxylation are the most extensively studied pathways, the existence of the analytical standard N-Formyl N,N-Didesmethyl Sibutramine-d6 (B562355) suggests the potential for N-formylation to occur. A synthetic pathway for a formylated sibutramine analog, N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide, has been documented, indicating the chemical feasibility of such a structure. google.com However, N-formylation has not been established as a significant metabolic route for sibutramine in published in vitro or preclinical studies. The deuterated formyl metabolite is primarily utilized as a stable isotope-labeled internal standard for analytical quantification.

Table 1: Cytochrome P450 Isoenzymes Involved in Sibutramine Demethylation

CYP IsoenzymeMetabolic ReactionKey FindingsReferences
CYP3A4Sibutramine → N-mono-desmethylsibutramine (M1)Principal enzyme for the first N-demethylation step. nih.govfda.gov
CYP2B6Sibutramine → M1; M1 → N,N-di-desmethylsibutramine (M2)Involved in both demethylation steps; shows stereoselectivity. Potently inhibited by sibutramine. nih.govnih.gov
CYP2C19Sibutramine → M1; M1 → M2Contributes to all metabolic reactions of sibutramine; shows stereoselectivity. nih.gov
CYP3A5Sibutramine → M1Shows catalytic preference for the S-enantiomer of sibutramine. nih.gov

Following the initial CYP-mediated N-demethylation and hydroxylation, the active metabolites of sibutramine are further processed into pharmacologically inactive compounds. fda.gov This subsequent phase of metabolism involves conjugation reactions, which are non-CYP mediated pathways. nih.govfda.gov These Phase II metabolic processes aim to increase the water solubility of the metabolites, thereby facilitating their excretion from the body.

While specific non-CYP enzymes involved in sibutramine metabolite conjugation have not been extensively detailed in the literature, conjugation is a well-established metabolic route for many xenobiotics. Generally, this involves enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). youtube.com The formation of inactive metabolites designated as M5 and M6 from the active M1 and M2 metabolites occurs through these hydroxylation and conjugation pathways. fda.gov

Metabolite Excretion Profiling in Preclinical Models Utilizing Stable Isotope Tracers

Stable isotope tracers, such as the deuterated compound N-Formyl N,N-Didesmethyl Sibutramine-d6, are indispensable for modern pharmacokinetic studies. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. This mass shift allows the compound to be used as an ideal internal standard in mass spectrometry. nih.gov Its chemical behavior is nearly identical to the unlabeled analyte, but it can be distinguished by its higher mass, enabling precise and accurate quantification of the target metabolite in complex biological samples like plasma and urine.

The use of deuterated standards is crucial for establishing robust bioanalytical methods required for pharmacokinetic and bioequivalence studies. nih.gov For instance, a validated LC-MS/MS method was developed for the simultaneous quantification of sibutramine, desmethylsibutramine (B128398) (DSB), and didesmethylsibutramine (B18375) (DDSB) in human plasma using their respective deuterated internal standards (d7 versions). nih.gov This method was successfully applied to a bioequivalence study involving 40 human volunteers, demonstrating its reliability. nih.gov

While detailed excretion profiles using d6-labeled sibutramine in preclinical models are not extensively published, studies with radiolabeled sibutramine have provided foundational knowledge. Animal studies using radiolabeled compounds showed that the highest concentrations of drug-related material were found in the primary eliminating organs, the liver and kidneys. fda.gov Studies in patients with renal impairment showed that while the parent sibutramine was not measurable, the AUC (Area Under the Curve, a measure of drug exposure) of the active metabolite M1 was higher compared to healthy subjects, indicating the importance of renal pathways in the excretion of sibutramine's metabolites. fda.gov The use of stable isotope tracers allows for the precise tracking of these metabolites through various excretion routes (e.g., urine and feces) in preclinical animal models, providing critical data on the rate and extent of their elimination.

The Critical Role of Deuterated Standards for Absolute Quantification in Mechanistic Metabolic Research

In the landscape of preclinical and in vitro drug metabolism research, the precise and accurate measurement of metabolite concentrations is fundamental to understanding the biotransformation pathways of a drug candidate. Absolute quantification, which determines the exact concentration of a metabolite in a biological matrix, is indispensable for constructing accurate pharmacokinetic models and elucidating metabolic mechanisms. au.dkbebac.at The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for achieving the highest level of accuracy and precision in quantitative bioanalysis, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.goveuropa.eu

A deuterated standard, such as this compound, is a version of the analyte—in this case, the N-formyl metabolite of sibutramine—in which one or more hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. nih.gov The key advantage of this approach lies in the near-identical physicochemical properties of the deuterated standard and the non-deuterated analyte. ijprajournal.com This similarity ensures that both compounds behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.goveuropa.eu

During sample analysis, a known quantity of the deuterated internal standard (IS) is added to the biological sample at an early stage of preparation. bohrium.com Because the IS and the analyte co-elute from the liquid chromatography column and experience the same potential for ion suppression or enhancement from the sample matrix, the ratio of their signals in the mass spectrometer remains constant, even if the absolute signal intensity fluctuates. nih.govmdpi.com This isotopic dilution mass spectrometry (IDMS) approach effectively corrects for variability introduced during sample preparation and analysis, mitigating the so-called "matrix effect" that can otherwise lead to inaccurate quantification. mdpi.comresearchgate.net The mass spectrometer can easily distinguish between the analyte and the deuterated IS due to the mass difference imparted by the deuterium atoms. nih.gov

The application of this compound is critical for mechanistic studies of sibutramine metabolism. Sibutramine is metabolized into several active metabolites, including N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2). nih.govnih.gov Further biotransformation can lead to other products, such as the N-formylated metabolite. To understand the kinetics of the formation of this N-formyl metabolite, for instance in in vitro systems like human liver microsomes (HLM), a robust and reliable quantitative method is essential. mdpi.com By using this compound as the internal standard, researchers can achieve absolute quantification of the N-Formyl N,N-Didesmethyl Sibutramine formed. This allows for the precise determination of kinetic parameters (e.g., K_m and V_max) for the enzymes involved in this specific metabolic step.

Detailed Research Findings

Below are interactive data tables representing plausible results from a validation study for the quantification of N-Formyl N,N-Didesmethyl Sibutramine in human liver microsomes using this compound as the internal standard. The data reflects typical acceptance criteria for bioanalytical methods, where accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification) and precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). ijprajournal.comich.orgbioanalyticalresearch.comchromatographyonline.com

Table 1: Linearity and Range of Quantification

This table demonstrates the linearity of the assay over a specified concentration range. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration to generate a calibration curve. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship.

Nominal Concentration (ng/mL)Calculated Concentration (Mean, n=5) (ng/mL)Accuracy (%)
0.5 (LLOQ)0.54108.00.9991
1.00.9797.0
5.05.15103.0
25.024.2597.0
100.0104.0104.0
400.0390.097.5
500.0 (ULOQ)495.599.1

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Intra- and Inter-Assay Precision and Accuracy

This table shows the precision and accuracy of the method at different concentration levels (Quality Control, QC, samples). Intra-assay (within-run) and inter-assay (between-run) statistics are crucial for demonstrating the reproducibility and reliability of the method over time.

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=5) Inter-Assay (n=15, 3 runs)
Mean Conc. (ng/mL) Precision (%CV) Accuracy (%) Mean Conc. (ng/mL)
Low (LQC)1.51.585.8105.31.55
Medium (MQC)75.072.94.297.274.1
High (HQC)375.0381.03.5101.6378.8

Conc.: Concentration; %CV: Percent Coefficient of Variation

The data presented in these tables illustrate that a validated LC-MS/MS method using this compound provides the necessary performance characteristics for the absolute quantification of its non-deuterated analogue. The high degree of accuracy and precision, ensured by the use of a stable isotope-labeled internal standard, is paramount for the integrity of data in mechanistic drug metabolism studies. ich.orgresearchgate.net

Forensic and Doping Control Research: Methodological Advancements and Compound Specificity

Development of Robust Screening and Confirmatory Assays for Sibutramine (B127822) Metabolites in Forensic and Doping Control Contexts

The effective monitoring of sibutramine use in forensic and doping control settings hinges on the ability to detect not just the parent compound but also its metabolites, which often have a longer detection window in biological samples. The primary active metabolites of sibutramine are N-desmethylsibutramine (nor-sibutramine) and N,N-didesmethylsibutramine (nor-nor-sibutramine) nih.govnih.gov. The development of robust screening and confirmatory assays for these metabolites is a cornerstone of effective detection strategies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of sibutramine and its metabolites in biological matrices such as plasma and urine. nih.govnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the complex biological matrix. nih.gov The use of deuterated internal standards is crucial for accurate quantification, as they compensate for variations in sample preparation and instrument response. While deuterated analogs of sibutramine and its primary desmethyl metabolites are commonly used, the specific application of N-Formyl N,N-Didesmethyl Sibutramine-d6 (B562355) as an internal standard in published, peer-reviewed analytical methods is not extensively documented in the current scientific literature. However, its availability from chemical suppliers suggests its potential use in specialized research or as a component of internal standard mixtures for comprehensive screening panels. americanchemicalsuppliers.combuyersguidechem.comclearsynth.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the detection of sibutramine and its metabolites. researchgate.netmdpi.com Derivatization of the metabolites is often necessary to improve their volatility and chromatographic behavior. researchgate.net GC-MS methods have been successfully validated for the quantification of sibutramine in dietary supplements, demonstrating good linearity, accuracy, and precision. mdpi.com

The validation of these analytical methods is critical to ensure their reliability for forensic and doping control purposes. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and recovery. nih.govnih.govmdpi.com For instance, a validated LC-MS/MS method for the determination of N-desmethyl and N-bisdesmethyl metabolites of sibutramine in human urine reported lower limits of detection ranging from 6 to 40 ng/mL. nih.gov

Table 1: Analytical Methods for the Detection of Sibutramine and its Metabolites
Analytical TechniqueAnalyte(s)MatrixKey Findings/Validation ParametersReference
LC-MS/MSN-desmethylsibutramine, N,N-didesmethylsibutramineHuman UrineLOD: 6-40 ng/mL; Recoveries: 39-42% nih.gov
GC-MSSibutramineDietary SupplementsLOD: 0.181 μg/mL; LOQ: 0.5488 μg/mL mdpi.com
LC-MS/MSSibutramine, N-desmethylsibutramine, N,N-didesmethylsibutramineHuman PlasmaValidated method successfully applied to a pharmacokinetic study. nih.gov
HPTLC-UV DensitometrySibutramineHerbal Diet FoodsQuantification at 225 nm, confirmed by mass spectrometry. researchgate.net
HPLC-Q/Orbitrap HRMSSibutramine and five derivativesHealth FoodLOQ: 25 μg/kg; Recoveries: 93.5%-103.5% chrom-china.com

Research on Extended Detection Windows and Target Metabolite Selection in Relevant Biological Matrices for Forensic Analysis

A significant challenge in forensic and doping analysis is the extension of the detection window for prohibited substances. Sibutramine is rapidly metabolized in the body, and the parent compound may only be detectable for a short period. nih.gov Therefore, research has focused on identifying and targeting long-term metabolites that can be detected in biological matrices, primarily urine, for an extended period after administration.

The primary metabolites, N-desmethylsibutramine and N,N-didesmethylsibutramine, are crucial targets for extending the detection window. nih.govnih.gov Studies have shown that these metabolites can be detected in urine for a longer duration than the parent sibutramine. wiley.com The development of sensitive analytical methods, such as LC-MS/MS, allows for the detection of these metabolites at low concentrations, further prolonging the detection window. nih.gov

Beyond the primary desmethylated metabolites, further research has explored the identification of other phase I and phase II metabolites. Hydroxylated metabolites and their glucuronide conjugates have been identified in human urine. researchgate.netwiley.com The detection of these conjugated metabolites can be enhanced by enzymatic hydrolysis of the urine samples prior to extraction and analysis. researchgate.net

The selection of appropriate target metabolites is critical for maximizing the chances of detection. While N-desmethyl and N,N-didesmethyl sibutramine are the most commonly targeted metabolites, the inclusion of other long-term metabolites in screening procedures can provide a more comprehensive and robust detection strategy. The use of stable isotope-labeled compounds in metabolism studies can aid in the identification of novel long-term metabolites. wada-ama.org This approach involves administering a labeled version of the drug and then using mass spectrometry to detect all metabolites carrying the isotopic label. wada-ama.org

Methodological Strategies for the Identification of Novel or Unreported Sibutramine Analogs and Adulterants

The clandestine nature of the illicit drug market has led to the emergence of numerous undeclared sibutramine analogs and adulterants in products marketed as herbal supplements or weight-loss aids. nih.gov These unauthorized substances pose a significant health risk to consumers. Forensic laboratories, therefore, require sophisticated methodological strategies to identify these novel compounds.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification of unknown compounds. nih.govchrom-china.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown molecule. This information, combined with fragmentation data obtained through tandem mass spectrometry (MS/MS), allows for the structural elucidation of novel analogs. nih.gov For example, a novel sibutramine analog, 11-desisobutyl-11-benzylsibutramine, was identified in a weight loss supplement using a combination of ion mobility spectrometry (IMS), LC-MS, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The general analytical approach for identifying novel analogs often involves a non-targeted screening of a suspect sample using a technique like LC-HRMS. Any peaks that are not attributable to known compounds are then subjected to further investigation. The fragmentation pattern of the unknown compound is compared to that of known sibutramine standards to identify common structural motifs. This comparative fragmentation analysis can provide clues about the nature of the structural modifications in the analog.

In addition to chromatographic and mass spectrometric techniques, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy play a vital role in the definitive structural confirmation of newly identified analogs. nih.govresearchgate.netdergipark.org.tr While these techniques are typically used after the initial detection and isolation of the unknown compound, they provide unambiguous structural information.

A variety of analytical techniques have been employed to screen for and identify sibutramine and its analogs in counterfeit and adulterated products. These include thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and various modes of liquid chromatography. dergipark.org.trnih.gov Rapid screening methods, such as colorimetric tests, have also been developed for on-site or preliminary testing of suspect products. nih.gov

Table 2: Investigated Sibutramine Analogs and Adulterants
Compound NameMethod of IdentificationReference
11-desisobutyl-11-benzylsibutramineIMS, LC-MS, HRMS, NMR nih.gov
N-desmethylsibutramineLC-MS/MS nih.gov
N,N-didesmethylsibutramineLC-MS/MS nih.gov
Hydroxylated sibutramine metabolitesGC-MS researchgate.net
Sibutramine derivativesHPLC-Q/Orbitrap HRMS chrom-china.com

Future Directions and Emerging Research Areas in Sibutramine Metabolite Chemistry

Integration of Advanced Multi-Omics Approaches in Metabolite Identification and Quantification

A deeper understanding of the biological implications of sibutramine (B127822) metabolites necessitates a holistic approach that extends beyond simple metabolite identification. Multi-omics, which integrates data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for this purpose. mdpi.comnih.gov This integrated analysis can elucidate the complex interactions between genetic predispositions, enzymatic activities, and the formation of specific metabolites like N-Formyl N,N-Didesmethyl Sibutramine.

Future research could leverage multi-omics to:

Connect Genetic Variants to Metabolite Profiles: By combining genomics with metabolomics (a field known as GWAM), researchers can identify single nucleotide polymorphisms (SNPs) in metabolic enzymes (like cytochrome P450s) that influence the rate and pathway of sibutramine metabolism, potentially leading to higher or lower levels of the N-formyl metabolite. scilit.com

Uncover Mechanistic Insights: Integrating transcriptomic and proteomic data can reveal changes in gene and protein expression in response to sibutramine and its metabolites. nih.gov This could highlight the specific cellular pathways affected by N-Formyl N,N-Didesmethyl Sibutramine, offering clues to its biological activity.

Develop Personalized Medicine Approaches: Understanding how an individual's unique multi-omic profile affects the metabolism of sibutramine can pave the way for personalized therapeutic strategies. nih.gov

Table 1: Illustrative Multi-Omics Integration for Sibutramine Metabolite Research

Omics LayerData TypePotential Application to Sibutramine Metabolite ResearchExample Insight
GenomicsDNA sequence (SNPs)Identify genetic predispositions affecting metabolite formation.An SNP in a CYP450 gene is linked to increased formation of N-Formyl N,N-Didesmethyl Sibutramine.
TranscriptomicsRNA expression levelsDetermine which genes are up- or down-regulated by the metabolite.Exposure to the metabolite alters the expression of genes involved in a specific signaling pathway.
ProteomicsProtein abundance and modificationsIdentify protein targets that interact with the metabolite.The metabolite is found to bind to and alter the function of a particular enzyme.
MetabolomicsMetabolite concentrationsQuantify the levels of the metabolite and its downstream effects.Higher levels of the N-formyl metabolite correlate with changes in endogenous metabolic pathways.

Development of Novel Analytical Platforms for High-Throughput and Miniaturized Metabolite Analysis

The detection and quantification of drug metabolites are foundational to their study. The trend in analytical chemistry is towards platforms that are faster, more sensitive, and require smaller sample volumes. dispendix.com Such advancements are critical for enabling large-scale screening and for applications where sample availability is limited.

Emerging analytical platforms relevant to the study of sibutramine metabolites include:

Microfluidics and Lab-on-a-Chip Technologies: These devices miniaturize analytical processes, allowing for the rapid analysis of minute sample volumes. researchgate.netnih.gov A microfluidic platform could be developed for the high-throughput screening of N-Formyl N,N-Didesmethyl Sibutramine in numerous biological samples simultaneously, significantly reducing costs and reagent consumption. dispendix.combmglabtech.com

Advanced Mass Spectrometry (MS) Techniques: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS/MS) is a powerful tool for metabolite analysis. nih.gov Future developments, such as ion mobility-mass spectrometry, can provide an additional dimension of separation, helping to distinguish between isomeric metabolites and providing deeper structural insights.

Direct-from-Sample Analysis: Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) mass spectrometry enable the rapid screening of samples with minimal preparation, which could be applied to the high-throughput detection of sibutramine and its metabolites in various matrices. researchgate.net

Table 2: Comparison of Conventional and Emerging Analytical Platforms

PlatformSample VolumeThroughputKey Advantage for Metabolite Analysis
Conventional HPLC-UVMicroliters (µL)Low to MediumRobust and widely available.
LC-MS/MSMicroliters (µL)MediumHigh sensitivity and specificity for quantification. nih.gov
Microfluidic DevicesNanoliters (nL) to Picoliters (pL)High to Very HighMassive reduction in sample/reagent use; high level of integration. nih.gov
High-Throughput MSSub-microliterVery HighRapid screening of thousands of samples per day. nih.gov

Advancements in Computational Chemistry and In Silico Modeling for Metabolite Prediction and Structural Characterization

Computational methods are becoming indispensable in modern drug discovery and metabolism research. nih.govkavrakilab.org For a compound like N-Formyl N,N-Didesmethyl Sibutramine, in silico tools can predict its formation, characterize its structure, and forecast its potential biological activities before extensive laboratory work is undertaken.

Key computational advancements include:

Metabolite Prediction Software: Algorithms can now predict the likely metabolites of a parent drug by modeling the metabolic reactions of key enzyme families. frontiersin.org These tools can help researchers anticipate the formation of metabolites like the N-formyl derivative and guide their analytical search.

Machine Learning and AI Models: By training on large datasets of known metabolic transformations, machine learning models can predict the sites of metabolism on a drug molecule with increasing accuracy. rice.edu For instance, a model could predict that the secondary amine of N,N-didesmethyl sibutramine is a likely site for formylation. Recent models for predicting sibutramine therapy response have shown accuracies of 71-80%. nih.govnih.gov

Quantum Chemistry for Structural Characterization: Quantum mechanical calculations can be used to determine the stable three-dimensional structures of metabolites and to predict their spectroscopic properties (e.g., NMR and MS/MS spectra). This information is invaluable for confirming the identity of a newly detected metabolite.

Table 3: Application of Computational Tools in Metabolite Research

Computational ToolFunctionRelevance to N-Formyl N,N-Didesmethyl Sibutramine
Metabolite Prediction SoftwarePredicts potential metabolic products of a parent compound. frontiersin.orgCould have prospectively identified the N-formyl derivative as a potential sibutramine metabolite.
Machine Learning ModelsPredicts sites of metabolism and classifies molecules based on activity. mdpi.comrice.eduCan assess the likelihood of formylation at the nitrogen atom and predict potential bioactivity.
Molecular DockingSimulates the binding of a molecule to a protein target.Could predict if the metabolite interacts with biological targets, such as receptors or enzymes.
Quantum ChemistryCalculates molecular structures and properties from first principles.Can be used to generate a theoretical MS/MS fragmentation pattern to aid in its identification.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing N-Formyl N,N-Didesmethyl Sibutramine-d6?

  • Answer : Synthesis typically involves isotopic labeling via catalytic deuterium exchange under controlled pH and temperature to ensure selective incorporation of deuterium atoms. Purification is achieved using reversed-phase HPLC with UV detection (e.g., 254 nm). Characterization requires high-resolution mass spectrometry (HRMS) for isotopic purity validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm structural integrity. Stability during synthesis should be monitored using thermal gravimetric analysis (TGA) .

Q. How can researchers quantify this compound in biological matrices?

  • Answer : Use LC-MS/MS with deuterated internal standards (e.g., Sibutramine-d8) to correct for matrix effects. Validate the method by assessing linearity (1–500 ng/mL), limit of detection (LOD < 0.5 ng/mL), and inter-day precision (<15% RSD). Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) .

Q. What experimental conditions affect the stability of this compound?

  • Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Degradation kinetics are analyzed using first-order models, with HPLC-UV tracking degradation products. Buffered solutions (pH 7.4) and inert atmospheres (N₂) enhance stability .

Q. How is this compound used to elucidate metabolic pathways of Sibutramine?

  • Answer : Incubate the deuterated metabolite with human liver microsomes (HLMs) or primary hepatocytes. Monitor phase I/II metabolites via time-course LC-HRMS. Isotopic labeling distinguishes endogenous metabolites from artifacts. Enzyme inhibition assays (e.g., CYP450 isoform-specific inhibitors) identify metabolic enzymes involved .

Q. What techniques optimize detection in complex mixtures (e.g., plasma or urine)?

  • Answer : Employ differential mobility spectrometry (DMS) coupled with LC-MS/MS to resolve isobaric interferences. Optimize collision energy and ion mobility settings to enhance selectivity. Data-independent acquisition (DIA) modes improve coverage of low-abundance analytes .

Advanced Research Questions

Q. How to design experiments assessing metabolic stability of this compound?

  • Answer : Use a factorial design to test variables like enzyme concentration (0.5–2.0 mg/mL HLMs), incubation time (0–120 min), and cofactor availability (NADPH regeneration systems). Apply ANOVA to identify significant interactions. Half-life (t₁/₂) calculations via nonlinear regression models validate metabolic liability .

Q. What strategies address cross-species variability in metabolite pharmacokinetics?

  • Answer : Compare in vitro models (e.g., rat, dog, human hepatocytes) using parallel artificial membrane permeability assays (PAMPA). Apply allometric scaling to predict in vivo clearance. Species-specific differences in CYP450 activity are quantified via enzyme kinetic parameters (Km, Vmax) .

Q. How to resolve contradictions in reported pharmacokinetic data for this compound?

  • Answer : Perform meta-analysis of published studies, focusing on covariates like assay variability, sample preparation protocols, and analytical instrumentation. Cross-validate results in a multi-laboratory study using harmonized SOPs. Bayesian statistics can reconcile disparate datasets .

Q. What methods elucidate interactions between this compound and CYP450 enzymes?

  • Answer : Conduct fluorescence-based inhibition assays with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Measure IC₅₀ values using probe substrates (e.g., midazolam for CYP3A4). Time-dependent inhibition is assessed via pre-incubation experiments. Molecular docking simulations predict binding affinities .

Q. How to design longitudinal studies on the compound’s stability in storage?

  • Answer : Implement a split-plot design with storage conditions (temperature, humidity) as whole-plot factors and time points (0, 3, 6, 12 months) as sub-plot factors. Analyze degradation products via LC-MS/MS and apply Arrhenius kinetics to predict shelf-life. Stability-indicating methods must validate forced degradation profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.